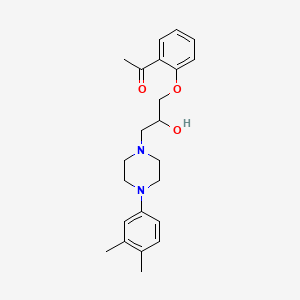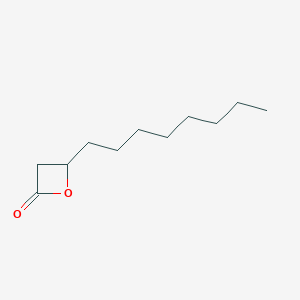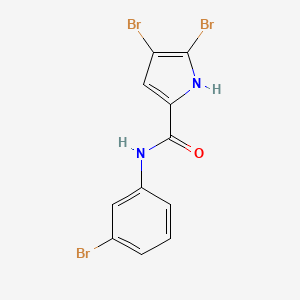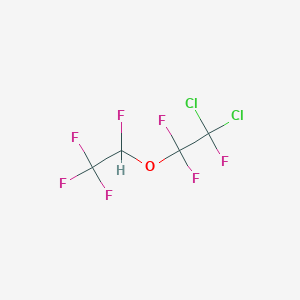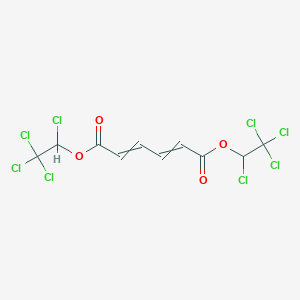
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is an ester derivative of 2,4-hexadienedioic acid, where the esterifying groups are 1,2,2,2-tetrachloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate typically involves the esterification of 2,4-hexadienedioic acid with 1,2,2,2-tetrachloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated esters or alcohols.
Aplicaciones Científicas De Investigación
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: Another chlorinated ester with different reactivity and applications.
Hexachloroethane: A chlorinated compound with distinct properties and uses.
Tetrachloroethylene: A chlorinated solvent with various industrial applications.
Propiedades
Número CAS |
53744-22-2 |
|---|---|
Fórmula molecular |
C10H6Cl8O4 |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C10H6Cl8O4/c11-7(9(13,14)15)21-5(19)3-1-2-4-6(20)22-8(12)10(16,17)18/h1-4,7-8H |
Clave InChI |
CGQFSDNBZRQGLJ-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(=O)OC(C(Cl)(Cl)Cl)Cl)C=CC(=O)OC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






